molecular formula C10H17NOS B12106558 4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol

4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol

Cat. No.: B12106558
M. Wt: 199.32 g/mol
InChI Key: AOIXESTVHNKJGQ-UHFFFAOYSA-N
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Description

4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C10H17NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method includes the reaction of 2-thiopheneethanol with an amine, followed by reduction and purification steps . The reaction conditions often involve the use of solvents like N,N-Dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amines .

Mechanism of Action

The mechanism of action of 4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol is unique due to its specific structure, which combines a thiophene ring with an amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

4-(1-thiophen-2-ylethylamino)butan-2-ol

InChI

InChI=1S/C10H17NOS/c1-8(12)5-6-11-9(2)10-4-3-7-13-10/h3-4,7-9,11-12H,5-6H2,1-2H3

InChI Key

AOIXESTVHNKJGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)C1=CC=CS1)O

Origin of Product

United States

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